N-(2-chlorophenyl)-4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
Overview
Description
N-(2-chlorophenyl)-4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H24ClN5O and its molecular weight is 373.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.1669381 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Interaction Studies
Investigations into the molecular interactions of similar compounds have provided insights into their binding mechanisms with receptors, such as the CB1 cannabinoid receptor. Studies employing techniques like AM1 molecular orbital method and comparative molecular field analysis (CoMFA) have been instrumental in understanding the steric and electrostatic requirements for binding to receptors, contributing to the development of pharmacophore models for ligand-receptor interactions (Shim et al., 2002).
Synthetic Methodologies
The Mannich reaction has been employed in the synthesis of N,S-containing heterocycles, showcasing the utility of piperidinium derivatives in synthesizing complex heterocyclic structures with potential applications in drug development and material science (Dotsenko et al., 2012).
Catalysis Research
Research into Lewis basic catalysts derived from piperazine-2-carboxylic acid for the hydrosilylation of N-aryl imines highlights the role of such compounds in enhancing reaction selectivity and efficiency. This has implications for the synthesis of enantiomerically pure compounds, essential in the pharmaceutical industry (Wang et al., 2006).
Radioligand Development
The synthesis and labeling of compounds analogous to the cannabinoid receptor antagonist, SR141716A, with iodine-123 for potential SPECT imaging of the brain cannabinoid CB1 receptor, demonstrates the application of such compounds in diagnostic imaging and neuroscience research (Lan et al., 1996).
Antipsychotic Agents Development
The exploration of heterocyclic analogues for potential antipsychotic agents, focusing on their binding to dopamine and serotonin receptors and evaluating their in vivo activity, underscores the therapeutic applications of these compounds in treating psychiatric disorders (Norman et al., 1996).
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(4-cyclopentyltriazol-1-yl)piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O/c20-16-7-3-4-8-17(16)21-19(26)24-11-9-15(10-12-24)25-13-18(22-23-25)14-5-1-2-6-14/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZXSHLCNZUVMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CN(N=N2)C3CCN(CC3)C(=O)NC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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